methyl 4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate
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Overview
Description
METHYL 4-(5-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE is a complex organic compound that features a naphthofuran moiety fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(5-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE typically involves multi-step organic reactions. One common route includes the condensation of naphtho[2,1-b]furan-2-carbaldehyde with hydrazine derivatives, followed by esterification with methyl 4-formylbenzoate under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(5-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone moiety to hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., NaBH₄, LiAlH₄), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
METHYL 4-(5-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic agents.
Industry: Its unique properties may be exploited in materials science for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which METHYL 4-(5-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The naphthofuran moiety may engage in π-π stacking interactions, while the hydrazone linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-CHLORO-4-(5-{(E)-[(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE: This compound shares a similar core structure but with a chlorine substituent, which may alter its reactivity and biological activity.
NAPHTHO[2,1-B]FURAN DERIVATIVES: These compounds, including dihydronaphthofurans, exhibit similar structural motifs and are studied for their diverse applications in chemistry and biology.
Uniqueness
METHYL 4-(5-{[(E)-2-(NAPHTHO[2,1-B]FURAN-2-YLCARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H18N2O5 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
methyl 4-[5-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C26H18N2O5/c1-31-26(30)18-8-6-17(7-9-18)22-13-11-19(32-22)15-27-28-25(29)24-14-21-20-5-3-2-4-16(20)10-12-23(21)33-24/h2-15H,1H3,(H,28,29)/b27-15+ |
InChI Key |
JKFSPYNMBYVWDF-JFLMPSFJSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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